N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a 1,2,5-oxadiazole ring, which is known for its stability and reactivity. The presence of methoxy groups and a propoxybenzamide moiety further enhances its chemical properties, making it a valuable compound in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized using acetic anhydride to yield the 1,2,5-oxadiazole ring. The final step involves the coupling of the oxadiazole intermediate with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its bioactive effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl moiety but lacks the oxadiazole ring and benzamide group.
3,4-Dimethoxyphenylacetic acid: Contains the dimethoxyphenyl group but differs in its acetic acid functionality.
Uniqueness
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is unique due to its combination of the 1,2,5-oxadiazole ring and the propoxybenzamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
Properties
Molecular Formula |
C20H21N3O5 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H21N3O5/c1-4-11-27-15-8-5-13(6-9-15)20(24)21-19-18(22-28-23-19)14-7-10-16(25-2)17(12-14)26-3/h5-10,12H,4,11H2,1-3H3,(H,21,23,24) |
InChI Key |
BKENINIHSJPVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.